molecular formula C10H8N2O2 B8796158 4-Methoxyquinazoline-6-carbaldehyde CAS No. 648449-03-0

4-Methoxyquinazoline-6-carbaldehyde

Cat. No.: B8796158
CAS No.: 648449-03-0
M. Wt: 188.18 g/mol
InChI Key: AXCBHANQMNSEIL-UHFFFAOYSA-N
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Description

4-Methoxyquinazoline-6-carbaldehyde is a quinazoline derivative characterized by a methoxy group at the 4-position and a carbaldehyde functional group at the 6-position of the quinazoline core. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry and materials science due to their electronic properties and structural versatility .

Properties

CAS No.

648449-03-0

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methoxyquinazoline-6-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-14-10-8-4-7(5-13)2-3-9(8)11-6-12-10/h2-6H,1H3

InChI Key

AXCBHANQMNSEIL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxyquinazoline (CAS: 7556-92-5)

  • Structure : Lacks the carbaldehyde group at position 6 but retains the methoxy group at position 4.
  • Molecular Formula : C₉H₈N₂O (MW: 160.17 g/mol) vs. C₁₀H₈N₂O₂ (estimated for 4-Methoxyquinazoline-6-carbaldehyde).
  • Reactivity : The absence of the carbaldehyde group in 6-Methoxyquinazoline limits its utility in condensation reactions, which are critical for synthesizing imidazo[4,5-g]quinazoline derivatives .
  • Applications : Primarily used as a scaffold for further functionalization, whereas the carbaldehyde group in this compound enables direct participation in nucleophilic addition reactions .

6-Methoxyquinoline-4-carbaldehyde

  • Structure: A quinoline derivative (one fewer nitrogen atom in the heterocycle) with methoxy and carbaldehyde groups at positions 6 and 4, respectively.
  • Key Differences: Quinoline’s reduced nitrogen content alters electronic properties compared to quinazoline, affecting binding affinity in biological targets. The carbaldehyde group’s position (4 vs. 6) influences regioselectivity in reactions, as seen in the synthesis of imidazo-fused derivatives .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

  • Structure : A pyrimidine derivative with chloro and methyl substituents.
  • Functional Comparison :
    • The chloro group increases electrophilicity at the 2-position, contrasting with the electron-donating methoxy group in this compound.
    • The carboxylic acid group offers distinct reactivity (e.g., salt formation) compared to the carbaldehyde’s aldehyde functionality .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Methoxy Group : Enhances electron density in the aromatic ring, stabilizing intermediates in electrophilic substitution reactions .
  • Carbaldehyde Group : Facilitates Schiff base formation or cyclocondensation, as demonstrated in the synthesis of imidazo[4,5-g]quinazolines using similar aldehydes .

Pharmacological Potential

For example, imidazo[4,5-g]quinazolines derived from aldehydes exhibit activity against specific cancer cell lines .

Data Table: Comparative Properties of Selected Compounds

Compound Core Structure Substituents Molecular Formula Key Reactivity/Applications Reference
This compound Quinazoline 4-OCH₃, 6-CHO C₁₀H₈N₂O₂ (est.) Condensation reactions, drug design Inferred
6-Methoxyquinazoline Quinazoline 6-OCH₃ C₉H₈N₂O Scaffold for functionalization
6-Methoxyquinoline-4-carbaldehyde Quinoline 6-OCH₃, 4-CHO C₁₁H₉NO₂ (est.) Imidazo-quinoline synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ Electrophilic intermediates

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